(2,6-DIFLUOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(2,6-Difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloropyrimidine with piperazine under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Introduction of the Difluorophenyl Group: The piperazine derivative is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug design.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer in the production of PVC.
Trimethoxyphenylsilane: A silane compound used in the synthesis of organosilicon materials.
Uniqueness
(2,6-Difluorophenyl)[4-(2-pyrimidinyl)piperazino]methanone is unique due to its combination of a difluorophenyl group and a pyrimidinyl-piperazino moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-11-3-1-4-12(17)13(11)14(22)20-7-9-21(10-8-20)15-18-5-2-6-19-15/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLSBLRMGNSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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